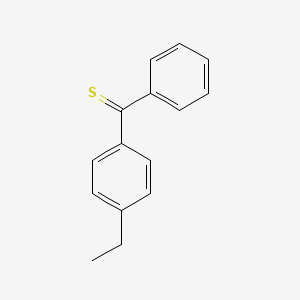

4-Ethylthiobenzophenone

Description

4-Ethylthiobenzophenone is a benzophenone derivative featuring an ethylthio (-S-C₂H₅) substituent at the para position of one benzene ring. Benzophenones are characterized by two aromatic rings connected via a ketone group, and substituents like ethylthio modulate their electronic, physical, and chemical properties. The ethylthio group introduces sulfur-based reactivity, which may enhance lipophilicity and influence biological activity or photostability compared to other benzophenone derivatives .

Properties

CAS No. |

89407-25-0 |

|---|---|

Molecular Formula |

C15H14S |

Molecular Weight |

226.3 g/mol |

IUPAC Name |

(4-ethylphenyl)-phenylmethanethione |

InChI |

InChI=1S/C15H14S/c1-2-12-8-10-14(11-9-12)15(16)13-6-4-3-5-7-13/h3-11H,2H2,1H3 |

InChI Key |

FJDAURKICFKKNW-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=S)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethylthiobenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting benzene with 4-ethylthiobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification techniques like recrystallization and distillation are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 4-Ethylthiobenzophenone undergoes various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The carbonyl group in this compound can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The ethylthio group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: H2O2, m-CPBA, acetic acid as solvent, room temperature.

Reduction: NaBH4 or LiAlH4, ethanol or ether as solvent, low temperature.

Substitution: Amines or thiols, polar aprotic solvents like dimethylformamide (DMF), elevated temperature.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Amino or thiol-substituted benzophenones.

Scientific Research Applications

4-Ethylthiobenzophenone has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine: this compound derivatives are explored for their potential use in drug development. Their ability to modulate biological pathways makes them candidates for pharmaceutical research.

Industry: The compound is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in the development of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 4-Ethylthiobenzophenone involves its interaction with molecular targets through its functional groups. The carbonyl group can form hydrogen bonds with biological molecules, while the ethylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-ethylthiobenzophenone with structurally related benzophenone derivatives, focusing on substituent effects, hazards, and applications.

Substituent Effects on Reactivity and Properties

- This could make it reactive in alkylation or oxidation reactions.

- 4-(Chloromethyl)benzophenone (): The chloromethyl (-CH₂Cl) substituent is electron-withdrawing, enhancing electrophilicity. This group facilitates nucleophilic substitution reactions, making it useful in cross-coupling or polymer synthesis .

- Ethyl 4-[3-(thiomorpholin-4-ylmethyl)benzoyl]benzoate (): The thiomorpholinomethyl group introduces a heterocyclic sulfur moiety, which may improve solubility in polar solvents and confer biological activity (e.g., enzyme inhibition) .

- 4-Methylamino-3-nitrobenzophenone (): The nitro (-NO₂) and methylamino (-NHCH₃) groups create a push-pull electronic effect, stabilizing charge-transfer complexes. Such derivatives are often explored in dye or pharmaceutical research .

Hazard Profiles

Data Table: Key Comparative Properties

Research Findings and Limitations

- Synthesis: Benzophenone derivatives are typically synthesized via Friedel-Crafts acylation or nucleophilic substitution (e.g., ’s benzothiazepine synthesis using 2-aminothiophenol) .

- Contradictions: While 4-methylacetophenone azine () is unclassified for hazards, thiomorpholinomethyl derivatives () require stricter precautions, highlighting substituent-dependent toxicity .

- Gaps: Direct data on this compound’s physicochemical properties (e.g., solubility, melting point) and bioactivity are absent in the evidence, necessitating further study.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.